

Understanding the Enantiomeric Specificity of GNE-140: A Technical Guide

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Compound of Interest

Compound Name: (R)-GNE-140

Cat. No.: B10789137

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This guide provides an in-depth analysis of the enantiomeric specificity of GNE-140, a potent inhibitor of lactate dehydrogenase (LDH). It is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and therapeutic potential of targeting cancer metabolism.

Core Concepts: Enantioselectivity in Drug Design

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. In pharmacology, enantiomers of a chiral drug can exhibit significant differences in their biological activity, a phenomenon known as enantiomeric specificity. This specificity arises from the three-dimensional arrangement of atoms, which dictates the binding affinity and orientation of the molecule within the active site of its target protein. The case of GNE-140 provides a clear example of this principle, where one enantiomer is substantially more active than the other.

Mechanism of Action of GNE-140

GNE-140 is a potent, active-site inhibitor of lactate dehydrogenase A (LDHA) and, to a lesser extent, LDHB.^[1] LDHA is a key enzyme in anaerobic glycolysis, catalyzing the interconversion of pyruvate and lactate. In many cancer cells, which exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), LDHA is upregulated and plays a critical role in maintaining the NAD⁺ pool necessary for sustained glycolysis. By inhibiting LDHA, GNE-140 disrupts this metabolic pathway, leading to a reduction in lactate production and an increase in intracellular pyruvate levels.^[1] This disruption of glycolysis can inhibit cancer cell proliferation and survival, particularly in tumors that are highly dependent on this metabolic pathway.^{[1][2]}

Enantiomeric Specificity of GNE-140

The inhibitory activity of GNE-140 is highly dependent on its stereochemistry. The (R)-enantiomer, **(R)-GNE-140**, is significantly more potent than its (S)-enantiomer.

Table 1: Enantiomeric Specificity and Potency of GNE-140

Enantiomer	Target	IC50 (nM)	Potency Fold Difference ((R) vs. (S))
(R)-GNE-140	LDHA	3	18-fold more potent[3][4]
(R)-GNE-140	LDHB	5	Not specified
(S)-GNE-140	LDHA	~54 (inferred)	Less active enantiomer[5]

As shown in Table 1, **(R)-GNE-140** exhibits low nanomolar IC50 values against both LDHA and LDHB.[3][4] Crucially, it is 18 times more potent than the (S)-isomer in inhibiting LDHA.[3][4] This pronounced difference in potency underscores the importance of stereochemistry in the interaction between GNE-140 and the LDH active site.

Cellular and In Vivo Activity

The potent enzymatic inhibition by **(R)-GNE-140** translates to cellular activity. It has been shown to inhibit proliferation in a significant number of cancer cell lines.[3][4] For example, in the MIA PaCa-2 pancreatic cancer cell line, GNE-140 reduces lactate production with an IC50 of 670 nM and inhibits proliferation with an IC50 of 430 nM.[1][6]

Despite its potent in vitro activity, the in vivo efficacy of GNE-140 has been challenging. Studies have shown that while it has high oral bioavailability in mice, it also has a rapid clearance rate.[1][3] This has resulted in only transient reductions in tumor lactate levels and a lack of significant anti-tumor activity in some xenograft models, even at high doses.[1][7]

Table 2: In Vitro Cellular Activity of GNE-140

Cell Line	Assay	Endpoint	IC50 (nM)
MIA PaCa-2	Lactate Production	Reduction of Lactate	670[1][6]
MIA PaCa-2	Proliferation	Inhibition of Growth	430[1]
KP-2	Proliferation	Inhibition of Growth	430[1]
Chondrosarcoma (IDH1 mutant)	Proliferation	Inhibition of Growth	800[3][4]

Experimental Protocols

In Vitro LDH Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of GNE-140 enantiomers against purified LDHA and LDHB.

Methodology:

- A reaction mixture is prepared containing NADH, pyruvate, and the respective LDH enzyme (LDHA or LDHB) in a suitable buffer (e.g., Tris-HCl).
- The GNE-140 enantiomers are serially diluted to a range of concentrations.
- The enzymatic reaction is initiated by the addition of pyruvate.
- The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
- The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

Cell Viability/Proliferation Assay

Objective: To assess the effect of GNE-140 on the proliferation of cancer cell lines.

Methodology:

- Cancer cells are seeded in 384-well plates at an optimal density to ensure 75-80% confluency at the end of the assay.[3] The cells are cultured in RPMI medium supplemented with 5% FBS and antibiotics.[3]
- After allowing the cells to adhere overnight, they are treated with a serial dilution of GNE-140 (typically a 6-point dose titration).[3]
- The cells are incubated with the compound for 72 hours.[3]
- Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[3]
- The luminescent signal is read using a plate reader.
- Absolute IC50 values are determined by fitting the data to a four-parameter logistic curve.[3]

In Vivo Formulation and Administration

Objective: To prepare GNE-140 for oral administration in mouse models.

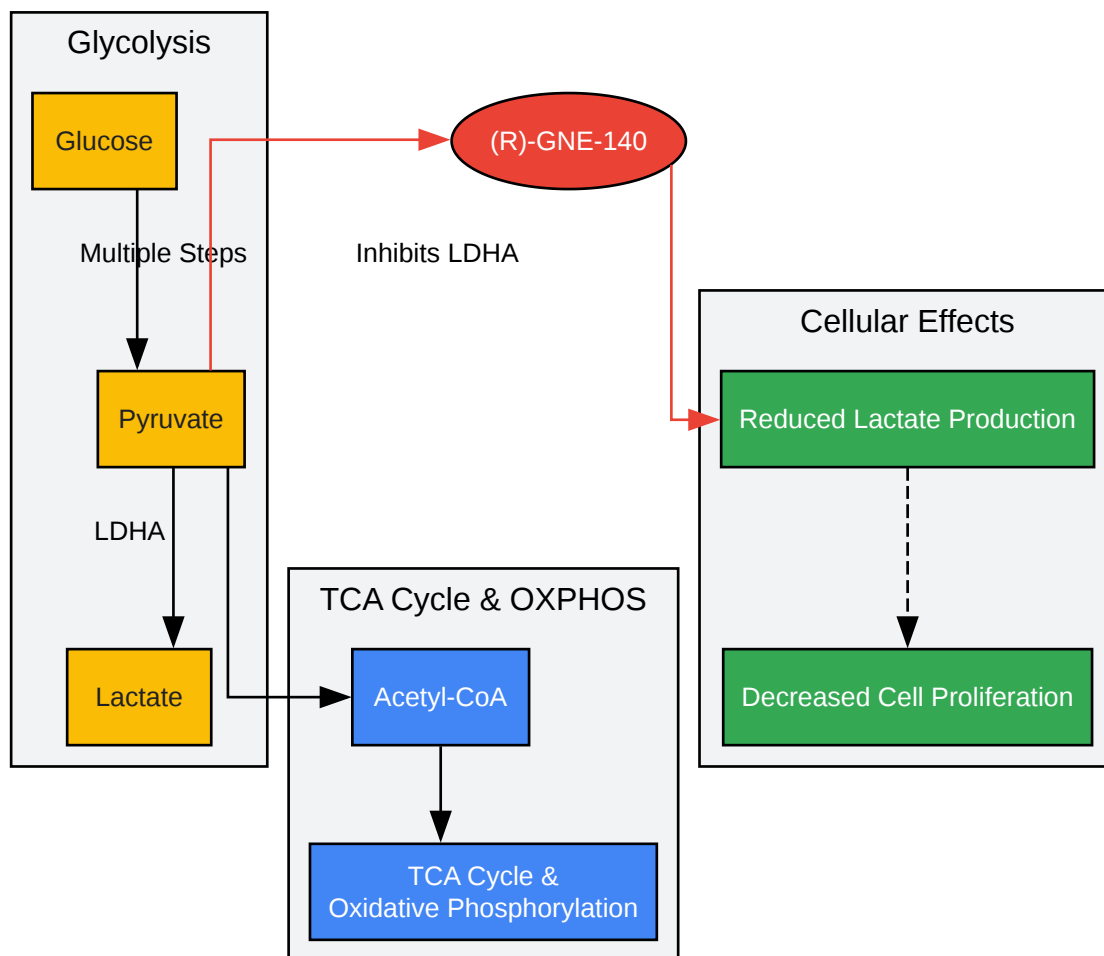
Methodology for Oral Dosing:

- A stock solution of **(R)-GNE-140** is prepared in DMSO.
- For a typical formulation, the DMSO stock solution is mixed with PEG300, followed by the addition of Tween80, and finally, ddH2O is added to the final volume.[3] A common formulation might consist of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]
- The solution should be mixed thoroughly to ensure it is clear.[4]
- The final formulation is administered to mice via oral gavage at the desired dosage (e.g., 5 mg/kg to 200 mg/kg).[3] It is recommended to use the mixed solution immediately for optimal results.[3]

Visualizations

Signaling Pathway of GNE-140 Action

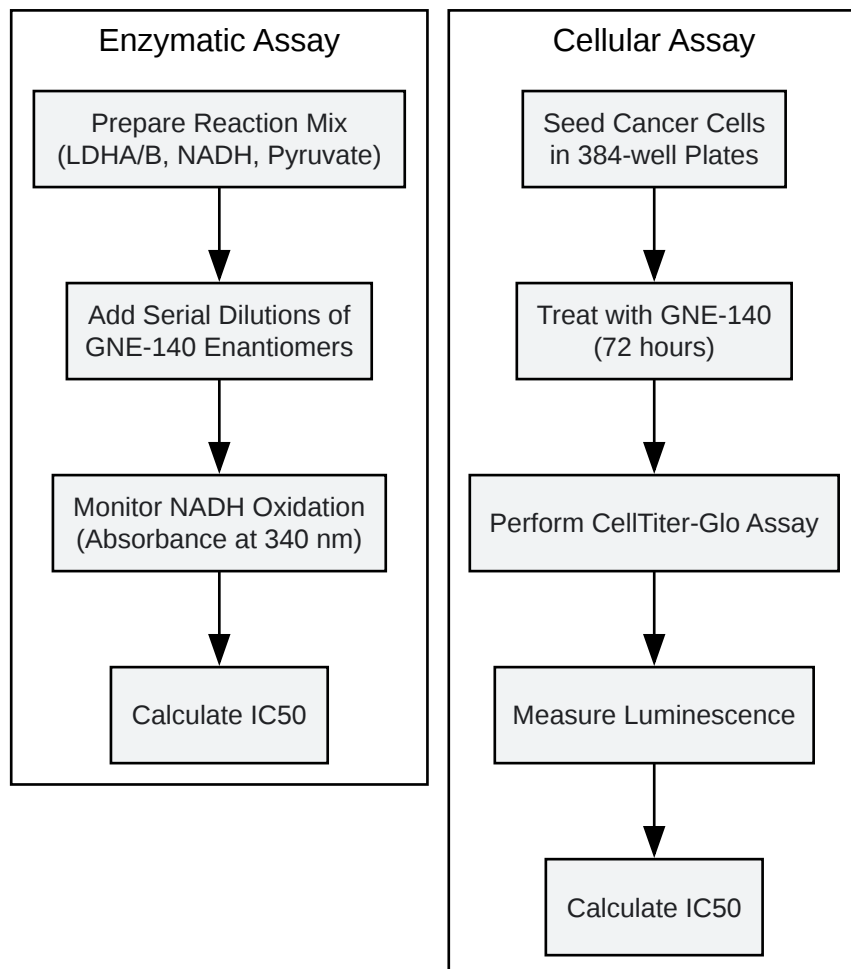
Mechanism of Action of GNE-140

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Caption: Mechanism of action of **(R)-GNE-140** in inhibiting glycolysis.

Experimental Workflow for In Vitro Analysis

In Vitro Analysis Workflow for GNE-140

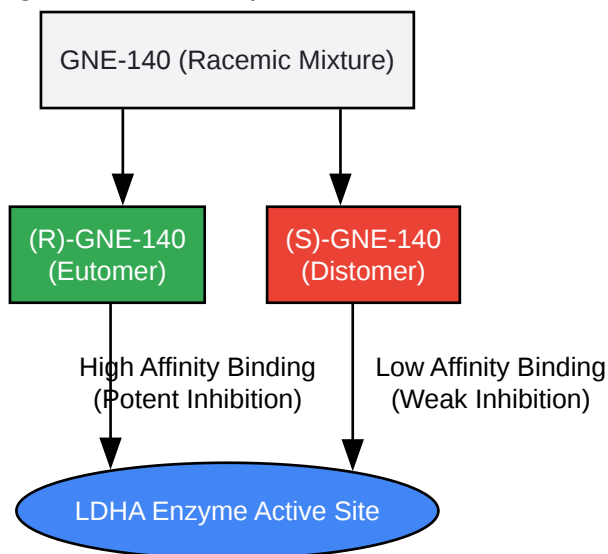


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Caption: Workflow for in vitro enzymatic and cellular analysis of GNE-140.

Logical Relationship of Enantiomeric Specificity

Logical Relationship of GNE-140 Enantiomers



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Caption: Logical relationship of GNE-140 enantiomers and their target interaction.

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